molecular formula C9H11NO4 B1608520 4-Methoxy-alpha-(nitromethyl)benzyl alcohol CAS No. 38316-05-1

4-Methoxy-alpha-(nitromethyl)benzyl alcohol

Cat. No.: B1608520
CAS No.: 38316-05-1
M. Wt: 197.19 g/mol
InChI Key: KLESIDDCPSMIRB-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The IUPAC name for this compound is 4-methoxy-α-(nitromethyl)benzenemethanol , reflecting its substituent arrangement:

  • A methoxy group (-OCH₃) at the 4-position of the benzene ring.
  • A nitromethyl group (-CH₂NO₂) attached to the benzylic carbon (α-position).

Molecular Formula : C₉H₁₁NO₄
Molecular Weight : 197.19 g/mol
Structural Features :

  • The benzene ring ensures aromatic stability.
  • The electron-donating methoxy group influences electronic distribution, while the electron-withdrawing nitro group modulates reactivity.
Property Value Source Citation
CAS Registry Number 38316-05-1
Density 1.253 g/cm³
Boiling Point 365.9°C at 760 mmHg

The crystal structure of related nitroaromatic alcohols, such as 1-(4-methoxyphenyl)-2-nitropropene, reveals planar aromatic systems with substituents adopting specific orientations to minimize steric hindrance .

Historical Context of Nitroaromatic Alcohol Derivatives

Nitroaromatic alcohols emerged as critical intermediates in the 20th century, driven by their utility in pharmaceuticals and agrochemicals. Key milestones include:

  • Henry Reaction : The nitroaldol reaction, discovered in 1895, enabled the synthesis of β-nitro alcohols from aldehydes and nitroalkanes . This method remains foundational for constructing nitroaromatic alcohols.
  • Pharmaceutical Applications : Nitroaromatic derivatives like metronidazole (a 5-nitroimidazole) highlighted the therapeutic potential of nitro groups, despite associated toxicity concerns .
  • Synthetic Innovations : Advances in regioselective nitration and oxidation techniques allowed precise functionalization of aromatic alcohols, as seen in the synthesis of 4-methoxy-α-(nitromethyl)benzyl alcohol via nitroalkane-aldehyde condensations .

Positional Isomerism in Methoxy-Substituted Benzyl Alcohols

Positional isomerism profoundly impacts the physical and chemical properties of methoxy-substituted benzyl alcohols:

Isomer Melting Point (°C) Boiling Point (°C) Key Applications Source Citation
4-Methoxybenzyl alcohol 24 248–250 Perfumery intermediates
2-Methoxybenzyl alcohol 85–86 248–250 Organic synthesis
3-Methoxybenzyl alcohol N/A 252–254 Pharmaceutical intermediates

Electronic Effects :

  • Para-substitution (4-methoxy) maximizes resonance stabilization, enhancing stability.
  • Ortho-substitution (2-methoxy) introduces steric strain, reducing reactivity toward electrophilic substitution .

Synthetic Relevance :

  • The para isomer’s symmetry facilitates crystallization, while meta and ortho isomers exhibit distorted packing due to asymmetric substituent arrangements .

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-nitroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLESIDDCPSMIRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50959236
Record name 1-(4-Methoxyphenyl)-2-nitroethan-1-ol
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Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38316-05-1
Record name 4-Methoxy-α-(nitromethyl)benzenemethanol
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Record name 4-Methoxy-alpha-(nitromethyl)benzyl alcohol
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Record name 1-(4-Methoxyphenyl)-2-nitroethan-1-ol
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Record name 4-methoxy-α-(nitromethyl)benzyl alcohol
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Preparation Methods

Synthesis via Dehydroxylation of 2-Nitroalcohols

One well-documented preparation route involves the synthesis of 4-Methoxy-alpha-(nitromethyl)benzyl alcohol as a precursor to 1-Methoxy-4-(2-nitroethyl)benzene through dehydroxylation. This method uses tri-n-butyl-tin hydride in water under microwave irradiation conditions.

  • Procedure : A heterogeneous mixture of the 2-nitroalcohol (this compound, 1.2 mmol), tri-n-butyl-tin hydride (1.3 mmol), and deionized water (2 mL) is irradiated in a microwave oven at 300 W and 80 °C for 5-20 minutes.
  • Workup : After cooling, the mixture is extracted with ether, washed with water, dried over sodium sulfate, and purified by silica gel chromatography using 5:95 ethyl acetate-hexane as the eluent.
  • Yield : The isolated yield for the nitroalkane product (1-Methoxy-4-(2-nitroethyl)benzene) is reported at approximately 78%.
  • Significance : This method is considered green chemistry due to the use of microwave irradiation and aqueous media, which reduces reaction times and solvent waste.
Parameter Details
Substrate This compound
Reagent Tri-n-butyl-tin hydride
Solvent Water
Temperature 80 °C
Irradiation Microwave (300 W)
Reaction Time 5-20 minutes
Yield 78%
Purification Silica gel chromatography

This synthesis route is described in Synthetic Communications (2014) and ChemicalBook.

Base-Catalyzed Condensation of 4-Anisaldehyde with Chloroform

An alternative and efficient preparation method involves the base-catalyzed condensation of 4-anisaldehyde (4-methoxybenzaldehyde) with chloroform to produce α-(trichloromethyl)benzyl alcohol derivatives, including this compound analogs.

  • Reaction Conditions : The reaction is performed in an alkanol solvent (e.g., methanol, ethanol, isopropanol) with a strong base such as potassium hydroxide or sodium hydroxide, in the presence of a dipolar aprotic solvent like dimethylformamide (DMF) or N-methylpyrrolidinone (NMP).
  • Temperature : The reaction is carried out at sub-zero to zero degrees Celsius (approximately -25 °C to 0 °C).
  • Outcome : This one-step condensation yields α-(trichloromethyl)benzyl alcohols in high isolated yields (up to 97% for 4-anisaldehyde).
  • Advantages : The method avoids side reactions such as the Cannizzaro reaction, ensuring high purity and yield.
  • Applications : The products serve as key intermediates in the synthesis of anthelmintic agents and other functionalized benzyl alcohol derivatives.
Parameter Details
Starting Material 4-Anisaldehyde (4-methoxybenzaldehyde)
Reagents Chloroform, potassium hydroxide
Solvent Methanol/DMF mixture
Temperature -25 °C to 0 °C
Reaction Type Base-catalyzed condensation
Yield 97% isolated yield
Product Purity High, minimal side products

This method is detailed in US Patent US4603227A and related literature.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Temperature Yield (%) Notes
Dehydroxylation with tri-n-butyl-tin hydride Tri-n-butyl-tin hydride, water, microwave 80 °C, microwave 78 Green chemistry, microwave-assisted
Base-catalyzed condensation 4-Anisaldehyde, chloroform, KOH, methanol/DMF -25 °C to 0 °C 97 One-step, high yield, avoids Cannizzaro reaction
Hydrolysis of benzyl chloride Benzyl chloride, water Elevated temp., continuous process N/A Industrial process, multi-step purification

Research Findings and Analysis

  • The microwave-assisted dehydroxylation method offers rapid reaction times and moderate to good yields, suitable for laboratory-scale synthesis with environmentally friendly conditions.
  • The base-catalyzed condensation method provides superior yields and product purity, making it highly suitable for industrial applications requiring bulk synthesis of α-(trichloromethyl)benzyl alcohol derivatives, including this compound analogs.
  • The hydrolysis method, while industrially significant for benzyl alcohol production, is less directly applicable to nitromethyl-substituted benzyl alcohols but offers insights into continuous processing and purification strategies.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-alpha-(nitromethyl)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed

    Oxidation: Corresponding aldehydes or ketones

    Reduction: Amines

    Substitution: Compounds with substituted functional groups

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-methoxy-alpha-(nitromethyl)benzyl alcohol is C₉H₁₁N₁O₄. Its structure features:

  • Methoxy Group : Enhances solubility and reactivity.
  • Nitromethyl Group : Contributes to biological activity and potential pharmacological properties.

Synthetic Organic Chemistry

This compound is utilized as an intermediate in the synthesis of various organic compounds. Its unique functional groups allow for versatile reactions, making it a valuable building block in synthetic organic chemistry.

Reactions and Mechanisms

The compound can participate in several chemical reactions, including:

  • Nucleophilic Substitution : The nitromethyl group can be replaced by nucleophiles, leading to diverse derivatives.
  • Reduction Reactions : The alcohol functionality allows for reduction to form other alcohols or hydrocarbons.
Reaction TypeExample ReactionProduct Structure
Nucleophilic SubstitutionRNO2+ROHRNHR+H2OR-NO_2+R'-OH\rightarrow R'-NHR+H_2OAmine derivative
ReductionRNO2+H2RNH2R-NO_2+H_2\rightarrow R-NH_2Primary amine

Pharmaceutical Applications

Research indicates that this compound may exhibit pharmacological properties. Interaction studies are essential to understand its pharmacodynamics and pharmacokinetics.

Potential Therapeutic Uses

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or preservatives in pharmaceutical formulations.
  • Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory effects, indicating potential therapeutic applications.

Agrochemical Applications

The compound's antimicrobial properties also make it suitable for agricultural applications. It can be explored as a basis for developing new agrochemicals that target plant pathogens while minimizing environmental impact.

Case Studies in Agrochemicals

  • Development of Biopesticides : Research has indicated that compounds similar to this compound can be effective against various plant pathogens, suggesting its potential use in biopesticide formulations.

Environmental Chemistry

As a volatile chemical product (VCP), the atmospheric chemistry of this compound is significant in understanding its environmental impact. Studies have shown that such compounds can contribute to secondary organic aerosol (SOA) formation, which has implications for climate change and air quality.

Impact on SOA Formation

Research indicates that benzyl alcohol derivatives can undergo photooxidation to form highly oxygenated compounds, contributing to SOA composition. This highlights the need for further investigation into the environmental fate of this compound .

Study FocusFindings
PhotooxidationFormation of complex organic aerosols
Environmental ImpactContribution to urban air pollution

Comparison with Similar Compounds

Benzyl Alcohol

  • Structure : Simplest benzyl alcohol (C₆H₅CH₂OH), lacking substituents.
  • Reactivity : Benzyl alcohol exhibits moderate nucleophilicity due to the hydroxyl group but lacks directing substituents.
  • Selectivity : In catalytic reactions, benzyl alcohol shows lower selectivity compared to substituted analogs. For example, in electrochemical reactions, unsubstituted benzyl alcohol is less favored than 4-methoxybenzyl alcohol due to weaker electronic modulation .

4-Methoxybenzyl Alcohol

  • Structure : Contains a para-methoxy group (C₆H₄(OCH₃)CH₂OH).
  • Reactivity : The methoxy group enhances electron density, improving stability in oxidation reactions. However, it reduces selectivity in competitive reactions compared to nitro-substituted analogs .
  • Applications : Used in pharmaceutical intermediates and as a protecting group in organic synthesis.

4-Nitrobenzyl Alcohol

  • Structure: Features a para-nitro group (C₆H₄(NO₂)CH₂OH).
  • Reactivity : The nitro group strongly withdraws electrons, increasing oxidative stability but reducing nucleophilicity. In catalytic systems, 4-nitrobenzyl alcohol demonstrates higher selectivity than 4-methoxybenzyl alcohol, particularly in reactions requiring electron-deficient substrates .
  • Applications : Key intermediate in explosives and dye synthesis; also used in photolabile protecting groups.

4-(Trifluoromethyl)benzyl Alcohol (4-TBA)

  • Structure : Contains a trifluoromethyl group (-CF₃) at the para position.
  • Reactivity : The -CF₃ group provides strong electron-withdrawing and hydrophobic effects, enhancing resistance to metabolic degradation.
  • Applications : Widely used in agrochemicals and fluorinated pharmaceuticals due to its stability and bioavailability .

4-Methoxy-alpha-methylbenzyl Alcohol

  • Structure : Similar to the target compound but replaces the nitromethyl group with a methyl group.
  • Reactivity : The methyl group offers steric hindrance, reducing reaction rates in nucleophilic substitutions. Lacking the nitro group, it is less reactive in redox processes .

Comparative Data Table

Compound Substituents Key Reactivity Features Selectivity in Catalysis Applications
Benzyl Alcohol None Moderate nucleophilicity Low Solvents, preservatives
4-Methoxybenzyl Alcohol -OCH₃ (para) Enhanced electron density, moderate stability Medium Pharmaceutical intermediates
4-Nitrobenzyl Alcohol -NO₂ (para) High oxidative stability, electron-withdrawing High Explosives, photolabile protecting groups
4-TBA -CF₃ (para) Hydrophobic, metabolic resistance High Agrochemicals, fluorinated drugs
4-Methoxy-alpha-(nitromethyl)benzyl alcohol -OCH₃ (para), -CH₂NO₂ (alpha) Dual electronic effects (donor + acceptor) Medium-High Specialty organic synthesis

Key Research Findings

Electrochemical Selectivity : In competitive reactions, this compound shows intermediate selectivity between 4-methoxybenzyl alcohol (low) and 4-nitrobenzyl alcohol (high). Optimization is required to match the selectivity of pyrene-based substrates .

Biological Interactions: The nitromethyl group may enhance membrane permeability compared to non-nitro analogs, as seen in studies where nitro-substituted benzyl alcohols altered lipid-protein interactions in erythrocyte membranes .

Synthetic Utility : The compound’s dual substituents make it a versatile scaffold for synthesizing nitroalkanes and methoxy-aromatic hybrids, though its synthetic routes are less established than those for 4-nitrobenzyl alcohol .

Biological Activity

4-Methoxy-alpha-(nitromethyl)benzyl alcohol (CAS No. 38316-05-1) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₉H₁₁NO₄
  • Molecular Weight : 185.19 g/mol
  • Chemical Structure : Contains a methoxy group (-OCH₃), a nitromethyl group (-NO₂), and a benzyl alcohol moiety.

Synthesis

The synthesis of this compound involves various chemical reactions, including:

  • Reduction : Utilizing reducing agents like sodium borohydride (NaBH₄) to convert ketones or aldehydes.
  • Substitution Reactions : The nitromethyl group can be introduced through electrophilic substitution methods.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study on benzyl alcohol derivatives demonstrated that compounds with similar structures showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The activity was found to be concentration-dependent, suggesting that this compound may also possess similar properties .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainZone of Inhibition (mm)Concentration (mg/mL)
This compoundStaphylococcus aureusTBDTBD
Benzyl alcohol derivative APseudomonas aeruginosaTBDTBD
Benzyl alcohol derivative BEscherichia coliTBDTBD

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The nitromethyl group may interact with enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • DNA Intercalation : Similar compounds have been shown to intercalate with DNA, affecting replication and transcription processes.

Case Studies

  • Antibacterial Activity Study : A recent investigation into the antibacterial properties of benzyl alcohol derivatives highlighted the effectiveness of compounds similar to this compound against resistant bacterial strains. The study employed disc diffusion methods to measure the zones of inhibition, confirming the potential for developing new antimicrobial agents .
  • Anticancer Drug Screening : In a high-throughput screening study targeting dormant cancer cells, compounds with structural similarities to this compound were evaluated for their ability to selectively inhibit cancer cell growth under hypoxic conditions. Results indicated that modifications in the benzyl structure could enhance anticancer activity .

Q & A

Q. What are the common synthetic routes for 4-Methoxy-alpha-(nitromethyl)benzyl alcohol, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthetic routes often involve nitration and methoxylation of benzyl alcohol derivatives. For example, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidation has been used to cleave benzyl ethers in related compounds like 3-methoxy-4-benzyloxybenzyl alcohol (MBBA), enabling controlled functionalization . Optimization may include adjusting reaction time, temperature, and stoichiometric ratios of nitromethylating agents. Solvent polarity and catalyst selection (e.g., acid/base conditions) significantly impact nitro group incorporation efficiency.

Q. How is NMR spectroscopy utilized in characterizing the structural integrity of this compound?

  • Methodological Answer : 1^1H and 13^{13}C NMR are critical for verifying the nitromethyl and methoxy substituents. For example, in 4-(trifluoromethyl)benzyl alcohol, the benzylic -CH2_2OH group exhibits distinct splitting patterns (~4.6 ppm for -CH2_2OH), while aromatic protons show deshielding due to electron-withdrawing nitro groups . Coupling constants and DEPT-135 experiments confirm branching. Comparative analysis with analogs (e.g., 4-hydroxybenzyl alcohol) helps distinguish substituent effects .

Q. What are the solubility and stability profiles of this compound under varying conditions?

  • Methodological Answer : Solubility in polar solvents (e.g., DMSO, methanol) is expected due to hydroxyl and nitro groups. Stability studies should assess pH sensitivity: under acidic conditions, nitro groups may hydrolyze, while alkaline conditions could degrade the methoxy moiety. Accelerated stability testing via HPLC under thermal stress (40–60°C) and UV exposure can identify degradation pathways .

Advanced Research Questions

Q. How do electronic effects of the nitromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the benzylic carbon, facilitating nucleophilic attacks (e.g., in SN2_2 reactions). Kinetic studies using phosphonoformate prodrug analogs show that nitro-substituted benzyl alcohols exhibit faster reaction rates compared to methoxy derivatives. Computational modeling (DFT) can predict transition states and quantify activation barriers .

Q. What experimental strategies can resolve contradictions in reported nitro group reactivity during synthesis?

  • Methodological Answer : Discrepancies in reactivity may arise from competing pathways (e.g., nitro reduction vs. oxidation). Controlled experiments under inert atmospheres (N2_2/Ar) and varying reductants (e.g., Zn/HCl vs. catalytic hydrogenation) can isolate intermediates. Reaction monitoring via in-situ IR or LC-MS helps identify side products .

Q. How can enzymatic assays be adapted to study the metabolic pathways of this compound in biological systems?

  • Methodological Answer : Liver microsome assays (e.g., human CYP450 isoforms) can assess oxidative metabolism. For example, benzyl alcohol derivatives are often metabolized to aldehydes via alcohol dehydrogenases. Kinetic parameters (Km_m, Vmax_{max}) derived from Michaelis-Menten plots quantify enzyme affinity and turnover rates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-alpha-(nitromethyl)benzyl alcohol
Reactant of Route 2
4-Methoxy-alpha-(nitromethyl)benzyl alcohol

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